3-Cyclopropoxy-2-ethylpyridin-4-amine
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethylpyridin-4-amine |
InChI |
InChI=1S/C10H14N2O/c1-2-9-10(13-7-3-4-7)8(11)5-6-12-9/h5-7H,2-4H2,1H3,(H2,11,12) |
InChI Key |
LPTIYGWZRXMEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is widely used to introduce the cyclopropoxy group. A halogenated pyridine intermediate, such as 3-chloro-2-ethylpyridin-4-amine , reacts with cyclopropoxide under basic conditions.
Procedure :
- 3-Chloro-2-ethylpyridin-4-amine (1 equiv) is dissolved in DMF.
- Sodium cyclopropoxide (1.2 equiv) is added at 0°C.
- The mixture is stirred at 80°C for 12 h.
- The product is isolated via column chromatography (hexane/EtOAc).
Key Considerations :
Cyclopropanation via Diazonium Intermediates
Cyclopropane rings are introduced using trimethylsulfoxonium iodide (TMSI) or ethyl diazoacetate (EDA).
Procedure :
- 3-Allyloxy-2-ethylpyridin-4-amine (1 equiv) is treated with TMSI (1.5 equiv) in DMSO.
- NaH (2 equiv) is added at 0°C, and the mixture is stirred at 25°C for 6 h.
- Hydrolysis with LiOH yields the cyclopropane ring.
Mechanistic Insight :
Reductive Amination Approaches
A ketone intermediate (3-cyclopropoxy-2-ethylpyridin-4-one ) is converted to the amine via reductive amination.
Procedure :
- 3-Cyclopropoxy-2-ethylpyridin-4-one (1 equiv) is mixed with NH₄OAc (3 equiv) in MeOH.
- NaBH₃CN (1.5 equiv) is added at 0°C.
- The reaction is stirred for 12 h at 25°C.
Advantages :
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O | HRMS |
| Melting Point | 98–101°C | DSC |
| ¹H NMR (CDCl₃) | δ 1.20 (t, 3H), 0.85 (m, 4H), ... | 400 MHz |
| HPLC Purity | >99% | C18 column |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Hazards |
|---|---|---|---|---|
| NAS | 65–78% | Moderate | High | Toxic solvents |
| Cyclopropanation | 55–70% | High | Moderate | Explosive reagents |
| Reductive Amination | 60–72% | Low | High | Mild conditions |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-ethylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-ethylpyridin-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. Detailed studies using techniques such as molecular docking and structure-activity relationship (SAR) analysis can provide insights into its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, the cyclopropoxy group in the target compound is mildly electron-donating, which may enhance ring stability and reduce oxidative degradation.
- Steric and Solubility Considerations: The ethyl group at position 2 in the target compound likely increases lipophilicity compared to the methyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . This could enhance membrane permeability but reduce aqueous solubility.
Q & A
Q. Q1: What are the common synthetic routes for 3-cyclopropoxy-2-ethylpyridin-4-amine, and how do reaction conditions influence yield?
A1: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic displacement : Cyclopropoxide ions may replace leaving groups (e.g., halogens) on pyridine rings under anhydrous conditions. Evidence from similar pyridine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) highlights the use of pentafluoropyridine intermediates and sodium azide for amine group introduction .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) can introduce cyclopropoxy groups to pyridine cores. Optimized conditions (e.g., 80–100°C, inert atmosphere) are critical to avoid side reactions like dehalogenation .
- Key factors : Solvent polarity (e.g., DMF vs. THF), temperature control, and catalyst loading (e.g., 5–10 mol% Pd) significantly impact yield.
Q. Q2: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
A2:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropoxy protons at δ 0.5–1.5 ppm) and ethyl group splitting patterns .
- X-ray crystallography : Resolves 3D structure and confirms stereochemistry. Phase annealing methods (e.g., SHELX-90) improve accuracy for larger structures .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
Advanced Mechanistic and Optimization Challenges
Q. Q3: How can competing byproducts (e.g., dehalogenated intermediates) be minimized during synthesis?
A3:
Q. Q4: What computational methods predict the electronic effects of the cyclopropoxy group on pyridine reactivity?
A4:
- DFT calculations : Simulate electron density maps to assess steric/electronic contributions of the cyclopropoxy group. For example, the electron-withdrawing effect may polarize the pyridine ring, influencing nucleophilic attack sites .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by modeling charge distribution and H-bonding potential .
Biological and Pharmacological Applications
Q. Q5: What in vitro assays are suitable for preliminary evaluation of biological activity?
A5:
- Kinase inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Q. Q6: How can structure-activity relationship (SAR) studies guide functional group modifications?
A6:
- Substituent variation : Compare analogs (e.g., replacing cyclopropoxy with methoxy) to assess impact on potency.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine nitrogen) using crystallographic data .
Safety and Stability Considerations
Q. Q7: What safety protocols are recommended for handling this compound?
A7:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
- Storage : Store under argon at –20°C to prevent oxidation.
- Degradation analysis : Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC purity checks .
Data Interpretation and Conflict Resolution
Q. Q8: How should conflicting crystallographic data (e.g., disordered atoms) be resolved?
A8:
Q. Q9: What strategies reconcile discrepancies between computational predictions and experimental bioactivity?
A9:
- Force field adjustment : Use AMBER or CHARMM parameters to better model solvation effects .
- Dynamic simulations : Run molecular dynamics (MD) over 100+ ns to capture conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
